1-(2-Pyrimidinyl)-1H-4-pyridinone
Description
Pyridinone as a Privileged Heterocyclic Core
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyridinone scaffold fits this description, appearing in a multitude of compounds with diverse therapeutic applications. frontiersin.orgnih.gov This versatility stems from its ability to be readily functionalized at multiple positions, allowing for the systematic modification of its physicochemical properties to optimize interactions with specific biological targets. frontiersin.orgnih.govbohrium.com Furthermore, pyridinones can act as bioisosteres for other chemical groups like amides, pyridines, and pyranones, offering a strategic tool for lead optimization in drug discovery. frontiersin.orgnih.gov
Role in Hydrogen Bonding and Molecular Recognition
The pyridinone scaffold possesses both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to biological macromolecules such as proteins and enzymes. frontiersin.orgnih.gov The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group in the pyridinone ring can serve as a hydrogen bond donor. The carbonyl oxygen also functions as a strong hydrogen bond acceptor. This ability to form multiple hydrogen bonds contributes to the high binding affinity of many pyridinone-containing ligands to their respective targets. researchgate.net For instance, the pyridinone moiety has been shown to form key interactions with the hinge region of various kinases, a critical family of enzymes in cellular signaling. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBVVVKDBPIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697052 | |
| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29049-26-1 | |
| Record name | 1-(2-Pyrimidinyl)-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29049-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rationale for Investigating the 1 2 Pyrimidinyl 1h 4 Pyridinone Scaffold
Synergistic Potential of Pyridinone-Pyrimidine Hybridization
The rationale behind creating hybrid molecules like this compound lies in the potential for synergistic or additive effects from the two combined pharmacophores. By integrating two biologically active scaffolds, it is possible to develop compounds that interact with multiple targets, overcome drug resistance mechanisms, or exhibit enhanced potency and selectivity compared to their individual components. nih.gov
For instance, various pyrimidine hybrids have been investigated for their potent anticancer activities. nih.gov The pyrimidine moiety can mimic endogenous nucleobases, thereby interfering with DNA synthesis and cell replication in cancerous cells. nih.gov The pyridinone scaffold, on the other hand, is present in numerous kinase inhibitors and other targeted therapies. nih.gov The combination could therefore lead to a dual-action agent. Research into quinolin-2-one-pyrimidine hybrids has shown that such molecules can act as potent reversal agents for multidrug resistance in cancer therapy, highlighting the powerful effects that can be achieved through hybridization. np-mrd.org Similarly, aminoquinoline-pyrimidine hybrids have demonstrated significant antimalarial activity, suggesting that this strategy can be effective across different therapeutic areas. researchgate.net
Current Gaps in the Academic Literature on This Specific Hybrid
Despite the strong theoretical potential, a thorough review of scientific databases reveals a significant gap in the academic literature concerning the specific compound This compound . While its basic chemical identity is cataloged, detailed experimental studies are conspicuously absent.
The primary gaps include:
Synthesis: There is no published, peer-reviewed method for the synthesis of this compound. While general methods for N-arylation of pyridones exist, a specific, optimized procedure for this compound has not been reported. nih.govorganic-chemistry.org
Spectroscopic Characterization: Comprehensive spectroscopic data, such as experimentally verified ¹H NMR, ¹³C NMR, IR, and mass spectrometry results, are not available in the public domain. This lack of a definitive analytical profile hinders any further research or verification of the compound.
Reactivity and Stability: There are no studies detailing the chemical reactivity, stability under various conditions, or potential for further functionalization of this hybrid molecule.
Biological Evaluation: No biological or pharmacological studies have been published. Its potential as a therapeutic agent, or even as a tool compound in chemical biology, remains entirely unexplored.
This absence of fundamental data suggests that this compound is an uncharacterized molecule, representing a clear opportunity for novel research in synthetic methodology, analytical chemistry, and medicinal chemistry.
Compound Data
Below are tables detailing the known properties of this compound and a proposed synthetic route based on established chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(pyrimidin-2-yl)pyridin-4(1H)-one | PubChem nih.gov |
| CAS Number | 29049-26-1 | PubChem nih.gov |
| Molecular Formula | C₉H₇N₃O | PubChem nih.gov |
| Molecular Weight | 173.17 g/mol | PubChem nih.gov |
| Canonical SMILES | C1=CN=C(N=C1)N2C=CC(=O)C=C2 | PubChem nih.gov |
Table 2: Proposed Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product | Rationale/Reference |
|---|
Biological Activities and Pharmacological Potential of 1 2 Pyrimidinyl 1h 4 Pyridinone
Antineoplastic and Antiproliferative Activities
Derivatives of pyridopyrimidinone and related structures have demonstrated significant potential as anticancer agents. The core structure serves as a versatile scaffold for designing compounds that can inhibit cancer cell growth through various mechanisms. A number of diaryl urea (B33335) derivatives featuring a 4H-pyrido[1,2-a]pyrimidin-4-one group have been synthesized and identified as potent anticancer compounds. nih.gov Similarly, extensive research into pyrimidine-based compounds has led to the development of numerous derivatives with promising antiproliferative activities against a wide range of cancer types, including breast cancer, leukemia, and various solid tumors. researchgate.net
The anticancer potential of pyridopyrimidinone derivatives is underscored by their efficacy against a variety of human cancer cell lines. For instance, a series of novel diaryl ureas containing a 4H-pyrido[1,2-a]pyrimidin-4-one moiety exhibited notable antiproliferative activity against the human breast cancer cell line MDA-MB-231. nih.gov One of the most effective compounds from this series, compound 4c , demonstrated an IC₅₀ value of 0.7 µmol/L, indicating a potency 3.6 times greater than the approved drug Sorafenib in this cell line. nih.gov
Further studies on related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have revealed broad-spectrum activity. These compounds were screened against a panel of cell lines including A-549 (lung carcinoma), PC-3 (prostate cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer). nih.gov Several derivatives displayed high cytotoxic activity, with specific compounds showing potent inhibition against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov Related pyrimidine (B1678525) structures have also shown effectiveness against T47D (breast cancer), H1299 (non-small cell lung cancer), and HT29 (colon adenocarcinoma) cells. nih.gov
The anticancer effects of 1-(2-Pyrimidinyl)-1H-4-pyridinone and its analogs are mediated through several complex mechanistic pathways. These compounds can interfere with fundamental cellular processes required for tumor growth and survival, including the induction of programmed cell death, modulation of the cell division cycle, inhibition of critical signaling proteins, and disruption of the cellular skeleton.
A key mechanism for the antineoplastic activity of pyridopyrimidinone derivatives is the induction of apoptosis, or programmed cell death. A series of 4-anilino-2-(2-pyridyl)pyrimidines were identified as potent apoptosis inducers through a high-throughput screening assay based on caspase activation. nih.gov Caspases are a family of protease enzymes that are central to the execution of the apoptotic program.
Specifically, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to be effective inducers of apoptosis in prostate cancer (PC-3) cells. nih.gov For example, compound 8a from this series was found to significantly increase the levels of caspase-3, a key executioner caspase, by 5.3-fold compared to untreated control cells. nih.gov Flow cytometry analysis of MCF-7 breast cancer cells treated with related pyrido[2,3-d]pyrimidine (B1209978) derivatives also confirmed a dramatic increase in apoptotic cell death. nih.gov One compound induced total apoptosis in 36.14% of the cell population (including 14.03% in late apoptosis and 22.11% in early apoptosis), a 58.3-fold increase over the control group. nih.gov This demonstrates a robust ability to trigger the cell's self-destruction machinery.
Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. Many effective anticancer agents act by interrupting the cell cycle, thereby preventing cancer cells from dividing. Pyrimidine derivatives have been shown to exert their antiproliferative effects by causing cell cycle arrest at specific phases. nih.govresearchgate.net
For instance, studies on 4-anilino-2-(2-pyridyl)pyrimidine derivatives revealed that they can arrest breast cancer cells (T47D) in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint before cells enter mitosis. By halting the cycle at this stage, the compounds prevent the proliferation of tumor cells. Similarly, other pyrimidine-sulfonamide hybrids have been reported to cause cell cycle arrest in the G2/M phase, accompanied by a significant accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov Furthermore, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives induce cell cycle arrest at the pre-G1 phase in PC-3 prostate cancer cells, linking the cell cycle modulation directly to the induction of apoptosis. nih.gov
Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a common feature of many cancers. The pyrimidine scaffold is a key component of many kinase inhibitors. nih.gov
EGFR-TK Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that, when overactive, can lead to uncontrolled cell growth. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been specifically designed as inhibitors of EGFR. nih.gov Compound 8a from this class showed potent inhibitory activity against both the wild-type EGFR (EGFRWT) and the clinically relevant resistant mutant EGFRT790M, with IC₅₀ values of 0.099 µM and 0.123 µM, respectively. nih.gov Other related pyrimidine derivatives have also been developed as potent EGFR inhibitors. nih.govnih.govmdpi.com
GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is another serine/threonine kinase implicated in various diseases, including cancer. Pyrimidin-4-one derivatives have been explored as GSK-3 inhibitors. nih.gov A series of pyrimidin-4-one-1,2,3-triazole conjugates were synthesized and evaluated, with the most potent compound exhibiting an IC₅₀ value of 82 nM against GSK-3β. nih.gov Pyrazolopyrimidine derivatives have also been identified as novel GSK-3 inhibitors in the low nanomolar range. nih.gov
The cytoskeleton, composed of microtubules, plays an essential role in cell division, motility, and maintaining cell shape. Microtubules are dynamic polymers of α- and β-tubulin. Agents that interfere with tubulin polymerization or depolymerization are potent anticancer drugs. nih.gov
Several pyrimidine-based compounds have been shown to target tubulin. A series of 4-anilino-2-(2-pyridyl)pyrimidines was found to inhibit tubulin polymerization, with the lead compound 5l having an IC₅₀ value of less than 0.5 µM. nih.gov This activity is significant as it disrupts the formation of the mitotic spindle, which is necessary for cell division, ultimately leading to cell cycle arrest and apoptosis. nih.gov Further research has identified heterocyclic-fused pyrimidines that act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on tubulin. nih.gov This binding prevents the formation of functional microtubules, thereby exhibiting strong cytotoxic effects. nih.gov
Mechanistic Pathways of Action
Other Molecular Targets (e.g., uPA, hLDHA)
Beyond the more commonly studied pathways, derivatives of the pyrimidine-pyridinone scaffold have been investigated as inhibitors of other significant molecular targets, including urokinase-type plasminogen activator (uPA) and human lactate (B86563) dehydrogenase A (hLDHA).
Inhibition of hLDHA is a critical area of research, particularly in the context of cancer and other metabolic diseases. mdpi.comnih.gov Novel ethyl pyrimidine-quinolinecarboxylate derivatives have been designed and synthesized as potent hLDHA inhibitors. nih.gov Through virtual screening and subsequent synthesis, several compounds demonstrated significant inhibitory activity, with thirteen showing IC50 values below 5 µM. nih.gov Notably, four of these compounds exhibited IC50 values of approximately 1 µM. nih.gov Further testing against the hLDHB isoenzyme revealed that some of these derivatives were selective for the A isoform, while others acted as dual inhibitors of both hLDHA and hLDHB. nih.gov The inhibition of both hLDHA and hLDHB is considered a promising therapeutic strategy with no severe side effects observed in humans. mdpi.com
| Compound ID | hLDHA IC50 (µM) | hLDHB IC50 (µM) | Selectivity |
|---|---|---|---|
| 16a | ~1 | Data not available | Data not available |
| 18b | ~1 | Data not available | Data not available |
| 18c | ~1 | Data not available | Data not available |
| 18d | ~1 | Data not available | Data not available |
| 15c | <10 | >100 | Selective for hLDHA |
| 15d | <10 | >100 | Selective for hLDHA |
| 16d | <10 | >100 | Selective for hLDHA |
Anti-inflammatory and Analgesic Effects
The pyridinone and pyrimidine structural motifs are central to many compounds developed for their anti-inflammatory and analgesic properties. nih.gov These compounds often exert their effects through the modulation of key inflammatory mediators and signaling pathways.
Cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. nih.gov Pyrimidine derivatives have been specifically investigated for their ability to inhibit COX isoenzymes. nih.gov Certain novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which contain a related bicyclic core, were found to potently inhibit both COX-1 and COX-2, with IC50 values comparable to the established drug meloxicam. nih.gov Molecular docking studies suggest these compounds bind within the active site of the COX enzymes. nih.gov Similarly, other pyrimidine derivatives have demonstrated high selectivity for COX-2, which is often associated with a more favorable side-effect profile compared to non-selective COX inhibitors. nih.gov
The p38 mitogen-activated protein (MAP) kinase is a crucial regulator of pro-inflammatory cytokine production, making it an attractive target for treating inflammatory diseases. nih.govuni-tuebingen.de A variety of heterocyclic compounds, including those based on pyrimido[4,5-d]pyrimidin-2-one and pyrido[4,3-d]pyrimidin-2-one platforms, have been synthesized and evaluated as p38 MAP kinase inhibitors. nih.gov These efforts have led to the identification of compounds with potent inhibitory activity. uni-tuebingen.denih.gov For instance, Skepinone-L, a dibenzepinone derivative, is a highly potent and selective p38α MAP kinase inhibitor. uni-tuebingen.de Further development led to "Type I½ inhibitors" which bind to both the active and inactive forms of the kinase, resulting in picomolar potency. uni-tuebingen.de Azastilbene derivatives featuring a 1,2,4-oxadiazole-5-one linker have also shown good inhibitory activity against p38α kinase. mdpi.com
| Compound Class | Key Structural Feature | Reported Activity | Reference |
|---|---|---|---|
| Pyrimido-pyrimidones | 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one | Good p38 inhibition and better off-target profiles. | nih.gov |
| Pyrido-pyrimidones | 3,4-dihydropyrido[4,3-d]pyrimidin-2-one | Equipotent with corresponding quinazolinone analogs. | nih.gov |
| Dibenzepinones | Skepinone-L | Highly potent and selective high-quality probe for p38α. | uni-tuebingen.de |
| Azastilbenes | 1,2,4-oxadiazole-5-one linker | Two inhibitors (3e, 3f) strongly reduce p38α activity (80 nM and 150 nM). | mdpi.com |
| Trisubstituted Imidazoles | 4-fluorophenyl group, a pyrimidine ring, and a CN or CONH2-substituted benzyl (B1604629) moiety | Strongest p38α MAP kinase inhibitory activity with IC50 values of 27.6, 28, and 31 nM. | ijmphs.com |
Antimicrobial and Antifungal Spectrum
Compounds incorporating the pyridine (B92270) and pyrimidine rings have demonstrated a wide spectrum of antimicrobial and antifungal activities. nih.govnih.gov For example, 2-thioxodihydropyrido[2,3-d]pyrimidine derivatives have shown broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 µg/mL, alongside moderate to strong antifungal activity. nih.gov Other studies have reported that amide derivatives of 4(1H)-pyridinones exhibit inhibitory activity against various bacteria and fungi, with some compounds showing notable efficacy against Staphylococcus aureus. indexacademicdocs.org The versatility of the pyridine nucleus allows for the synthesis of diverse derivatives with significant antimicrobial potential against a range of pathogens including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov
Antiviral Properties (e.g., Anti-HBV, Anti-HIV-1, Anti-DENV, Anti-ZIKV)
The pyridinone and pyrimidine scaffolds are integral to the development of potent antiviral agents.
Derivatives of pyridinones have been identified as specific and potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov Compounds like L-697,639 and L-697,661 inhibit HIV-1 RT with IC50 values in the nanomolar range and effectively prevent the spread of HIV-1 in cell cultures. nih.gov
More recently, with the emergence of flaviviruses like Dengue (DENV) and Zika (ZIKV), research has focused on pyrimidine-based inhibitors. nih.gov These viruses, transmitted by mosquitoes, pose a significant global health challenge. nih.gov The viral envelope (E) protein, crucial for cell entry, is a key target for antiviral drug development. nih.gov Pyrimidine analogs have been identified as DENV and ZIKV inhibitors, with one compound, 16a, showing potent activity against both DENV-2 (EC50 = 1.4 µM) and ZIKV (EC50 = 2.4 µM). nih.gov Additionally, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have emerged as a new chemotype for designing small molecules against these flaviviruses. mdpi.com
Cardiotonic and Coagulation Regulation Effects
The pharmacological profile of pyrimidine derivatives also extends to the cardiovascular system. 1-(2-Pyrimidinyl)-piperazine (1-PP), a metabolite of several anxiolytic drugs, has been shown to interact with the noradrenergic system in the brain. nih.gov It acts as an antagonist at somatodendritic and terminal alpha-2 adrenergic autoreceptors, as well as at postsynaptic alpha-2 adrenoceptors. nih.gov By blocking terminal alpha-2 autoreceptors, 1-PP can increase the effect of norepinephrine (B1679862) release, which could have downstream effects on cardiovascular function. nih.gov While direct cardiotonic or coagulation regulation effects of this compound itself are not detailed in the provided context, the activity of its metabolites on adrenergic receptors suggests a potential for indirect influence on cardiovascular regulation.
Modulation of Neuroendocrine Axes and Serotonergic Activity
Electrophysiological studies in rats have shown that 1-PP influences noradrenergic neurotransmission by acting as an antagonist at α2-adrenergic receptors. nih.gov It effectively reverses the inhibitory effect of clonidine, an α2-adrenoceptor agonist, on the firing of norepinephrine neurons in the locus coeruleus. nih.gov Furthermore, 1-PP has been shown to block terminal α2-autoreceptors, which leads to an increased effect of norepinephrine on postsynaptic α1-adrenoceptors. nih.gov
In the context of serotonergic activity, the parent compounds of 1-PP, such as buspirone (B1668070), are recognized as selective agonists of the serotonin (B10506) 5-HT1A receptor, a key target in the treatment of depression and anxiety. nih.gov Research into novel derivatives of 4-aryl-pyrido[1,2-c]pyrimidine, which share structural similarities, has identified compounds with dual activity as selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands. nih.govnih.gov This dual mechanism is a sought-after profile for next-generation antidepressants. The affinity of these compounds for both the 5-HT1A receptor and the serotonin transporter (SERT) is influenced by the specific substitutions on the aryl ring. nih.govnih.gov
| Compound/Class | Target | Observed Activity | Reference |
|---|---|---|---|
| 1-(2-Pyrimidinyl)-piperazine (1-PP) | α2-Adrenergic Receptors | Antagonist at somatodendritic, terminal, and postsynaptic receptors. | nih.gov |
| Buspirone (metabolizes to 1-PP) | 5-HT1A Receptor | Selective agonist. | nih.gov |
| 4-Aryl-pyrido[1,2-c]pyrimidine Derivatives | 5-HT1A Receptor & SERT | Dual binding affinity, acting as potential antidepressants. | nih.govnih.gov |
Emerging Biological Activities
Beyond its effects on the central nervous system, derivatives containing the pyrimidine and pyridone scaffolds have demonstrated a wide array of other promising pharmacological activities.
Antioxidant Activity
Oxidative stress is a key factor in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. Various pyrimidine and pyridone derivatives have been shown to possess antioxidant properties. ijpsonline.comresearchgate.net For instance, certain pyrido[1,2-a]pyrimidin-4-one derivatives carrying a phenol (B47542) or catechol group exhibit significant antioxidant effects in addition to their primary biological activities. nih.gov The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Studies on different series of pyrimidine derivatives have shown that their antioxidant potential can be comparable to standard reference compounds like ascorbic acid.
Anti-fibrosis Activity
Fibrosis, the excessive accumulation of extracellular matrix components, can lead to organ failure. The pyridone structure is a core component of pirfenidone (B1678446), one of the first drugs approved for the treatment of idiopathic pulmonary fibrosis (IPF). nih.govnih.govmorressier.com While the exact mechanism of pirfenidone is still under investigation, it is known to modulate fibrogenic growth factors like TGF-β1 and reduce collagen synthesis. atsjournals.orgdoi.org
Inspired by pirfenidone, researchers have developed novel analogs to improve efficacy and safety. morressier.comnih.gov A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to this compound, were synthesized and evaluated for their anti-fibrotic activity. mdpi.comresearchgate.net Several of these compounds demonstrated superior activity compared to pirfenidone in inhibiting the proliferation of hepatic stellate cells, which are key drivers of liver fibrosis. mdpi.comresearchgate.net Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were particularly effective, showing IC50 values of 45.69 μM and 45.81 μM, respectively, and were shown to inhibit collagen expression. mdpi.comresearchgate.net
| Compound | Target Cells | IC50 Value (μM) | Reference |
|---|---|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | HSC-T6 (Hepatic Stellate Cells) | 45.69 | mdpi.comresearchgate.net |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | HSC-T6 (Hepatic Stellate Cells) | 45.81 | mdpi.comresearchgate.net |
Antimalarial Activity
The global fight against malaria is challenged by widespread drug resistance, necessitating the discovery of new therapeutic agents. The 4(1H)-pyridone chemotype has emerged as a promising scaffold for antimalarial drugs with activity against multiple stages of the Plasmodium parasite's lifecycle. nih.gov These compounds often work by inhibiting the parasite's electron transport chain, a mechanism similar to the clinically used drug atovaquone. nih.gov Furthermore, pyrido[1,2-a]pyrimidin-4-ones have been identified as inhibitors of falcipain-2, a cysteine protease essential for the malaria parasite, making them attractive candidates for antimalarial drug development. nih.gov The broad potential of pyrimidine derivatives is also noted in other studies, which highlight their investigation for antimalarial properties. nih.gov
Antidepressant Activity
As mentioned in section 4.6, the structural elements of this compound are found in compounds with established antidepressant mechanisms. The 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore is a component of clinically used antidepressants like buspirone. nih.gov The development of novel compounds based on the pyrido[1,2-c]pyrimidine (B1258497) skeleton has led to agents with dual SSRI and 5-HT1A receptor activity, a profile associated with effective antidepressant action. nih.govnih.gov These findings underscore the potential of this chemical class in developing new treatments for depressive disorders.
Antidiabetic Activity
Diabetes mellitus is a major global health issue, and pyrimidine derivatives have shown potential in managing the disease and its complications. nih.gov One key approach is the inhibition of advanced glycation end-product (AGE) formation, which contributes to diabetic vascular complications. Certain 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones have demonstrated potent antiglycation activity, superior to the reference compound aminoguanidine. nih.gov Additionally, pyrido[1,2-a]pyrimidin-4-one derivatives have been developed as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications like neuropathy and retinopathy. nih.gov The ability of these compounds to also exhibit antioxidant activity provides a dual benefit in combating the pathological processes of diabetes. nih.gov
Computational Chemistry and Molecular Modeling for 1 2 Pyrimidinyl 1h 4 Pyridinone
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the intricate details of chemical reactions. They allow for the calculation of the electronic structure and energies of molecules, transition states, and intermediates, thereby elucidating reaction pathways, kinetics, and thermodynamics.
The study of reaction mechanisms hinges on the characterization of transient species like transition states and intermediates. For reactions involving the pyridinone ring, a key intermediate can be a pyridinium (B92312) ylide. A pyridinium ylide is a neutral, dipolar molecule with a positively charged nitrogen atom in the pyridine (B92270) ring and a negatively charged adjacent carbon atom. These ylides are versatile intermediates in organic synthesis, particularly in cycloaddition reactions. rsc.org
Quantum chemical calculations can model the formation of such ylides, for instance, through the deprotonation of an N-alkylated pyridinium salt. rsc.org These models can predict the geometry and stability of the ylide, which is often stabilized by electron-withdrawing groups. rsc.org Computational analysis reveals the energy barriers (activation energies) required to form these intermediates and to proceed through subsequent transition states, offering a complete energetic profile of the reaction. Recent studies have even explored the potential radical character of certain pyridinium ylides, a property that can be investigated using both computational and spectroscopic methods like Electron Paramagnetic Resonance (EPR). rsc.org
Table 1: Illustrative Data from Quantum Chemical Analysis of Reaction Intermediates This table presents conceptual data types obtained from quantum chemical calculations on hypothetical reaction steps involving a pyridinone moiety.
| Species | Method | Calculated Property | Value (Example) | Interpretation |
| Reactant (N-substituted Pyridinone) | DFT (B3LYP/6-31G) | Ground State Energy | -450 Ha | Reference energy of the starting material. |
| Pyridinium Ylide Intermediate | DFT (B3LYP/6-31G) | Relative Energy | +15 kcal/mol | The ylide is a higher-energy, reactive intermediate. |
| Transition State 1 (Ylide Formation) | DFT (B3LYP/6-31G) | Activation Energy (ΔE‡) | +25 kcal/mol | Energy barrier to form the pyridinium ylide. |
| Transition State 2 (Cycloaddition) | DFT (B3LYP/6-31G) | Activation Energy (ΔE‡) | +18 kcal/mol | Energy barrier for the ylide to react further. |
Proton transfers and migratory rearrangements are fundamental steps in many organic reactions, including those that could potentially synthesize or modify the 1-(2-Pyrimidinyl)-1H-4-pyridinone structure. Quantum chemical calculations are exceptionally well-suited to model these processes. By mapping the potential energy surface, researchers can identify the lowest energy pathways for an atom or group to migrate from one position to another.
These calculations can distinguish between different possible mechanisms, such as stepwise versus concerted pathways. For proton transfers, computational models can predict the acidity of specific protons (pKa values) and model the shuttling of protons between different basic sites within the molecule or via solvent molecules. This level of detail is crucial for understanding tautomeric equilibria (e.g., between pyridinone and hydroxypyridine forms) and for explaining regioselectivity in chemical reactions.
Molecular Docking Simulations for Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the structural basis of molecular recognition. For this compound and its derivatives, docking is essential for identifying potential biological targets, such as protein kinases, and for predicting how they might bind. nih.govresearchgate.net
The pyrimidine (B1678525) and pyridinone rings are rich in functional groups that can participate in various non-covalent interactions. Docking simulations can identify the specific amino acid residues within a target's active site that form these crucial contacts.
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen of the pyridinone are potent hydrogen bond acceptors. They frequently interact with hydrogen bond donor residues in the protein's active site, such as the backbone N-H groups in the "hinge region" of many protein kinases. bohrium.commdpi.com
π-π Stacking: The aromatic nature of both the pyrimidine and pyridinone rings allows for favorable π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Hydrophobic Interactions: Alkyl or aryl substituents on the core scaffold can form hydrophobic interactions with nonpolar residues like Leucine (Leu), Valine (Val), and Alanine (Ala).
Studies on related pyrido[2,3-d]pyrimidine (B1209978) and other pyrimidine derivatives targeting enzymes like EGFR and PAK4 have consistently shown the importance of these interactions for stable binding. nih.govbohrium.comnih.gov
Table 2: Common Interacting Residues and Binding Modes for Pyrimidine/Pyridine-based Inhibitors in Kinase Active Sites Data synthesized from docking studies on related heterocyclic kinase inhibitors. bohrium.commdpi.com
| Interaction Type | Ligand Moiety | Common Interacting Residues | Target Enzyme (Example) |
| Hydrogen Bond | Pyrimidine N1/N3 | Leu, Cys, Met (Hinge Region) | Protein Kinases (e.g., PAK4, EGFR) |
| Hydrogen Bond | Pyridinone C=O | Lys, Ser, Thr | Protein Kinases |
| π-π Stacking | Pyrimidine/Pyridine Ring | Phe, Tyr | Protein Kinases |
| Hydrophobic | Substituents on rings | Ala, Val, Leu, Ile | Protein Kinases |
A primary output of molecular docking is the prediction of the binding pose and a corresponding scoring value, which estimates the binding affinity (e.g., in kcal/mol). The pose reveals the three-dimensional conformation and orientation of the ligand within the binding pocket. The scoring function ranks different poses and different ligands, allowing researchers to prioritize compounds for synthesis and biological testing. For example, docking studies on 7H-pyrrolo[2,3-d]pyrimidine inhibitors against PAK4 calculated binding affinities ranging from -34 to -37 kJ·mol⁻¹, with the predicted poses showing key hydrogen bonds to the hinge region residues Glu396 and Leu398. mdpi.com
Table 3: Example of Predicted Binding Affinities for Pyridine-Pyrimidine Derivatives Data from molecular docking studies of various pyrimidine-based compounds against different biological targets. mdpi.com
| Compound Class | Target Protein | Docking Software | Predicted Binding Energy (Example Range) |
| Pyrimidine-2-thiols | Cyclooxygenase (COX-1/2) | AutoDock Vina | -7.9 to -9.2 kcal/mol |
| Pyrrolo[2,3-d]pyrimidines | P21-Activated Kinase 4 (PAK4) | (Not Specified) | -34.7 to -36.8 kJ/mol |
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Mpro | AutoDock Vina | -6.9 to -8.1 kcal/mol |
Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of a complex of this compound with a target protein would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.
Key analyses from MD simulations include:
Hydrogen Bond Analysis: MD simulations can monitor the formation and breaking of hydrogen bonds throughout the simulation. The persistence of key hydrogen bonds identified in docking is a strong indicator of their importance for binding affinity and complex stability. bohrium.com
Conformational Changes: MD can capture subtle or significant conformational changes in the protein or ligand upon binding, which are missed by rigid docking approaches. This is crucial for understanding mechanisms like induced fit.
For instance, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine inhibitors bound to PAK4 showed that the inhibitors maintained strong interactions with the hinge region and that specific substitutions influenced the stability of key interactions, explaining differences in their inhibitory activity. mdpi.comnih.gov
Table 4: Key Metrics from a Typical Molecular Dynamics Simulation of a Ligand-Protein Complex This table illustrates the type of data and insights gained from MD simulations of kinase inhibitors. mdpi.comnih.gov
| Analysis Metric | Typical Result | Interpretation |
| Ligand RMSD | Stable fluctuation around 1-2 Å | The ligand maintains a stable binding pose within the active site. |
| Protein Cα RMSD | Stable fluctuation around 2-3 Å | The overall protein structure is not significantly perturbed by ligand binding. |
| H-Bond Occupancy | > 80% for key H-bonds | The specific hydrogen bonds are stable and critical for anchoring the ligand. |
| Radius of Gyration (Rg) | Stable Rg value | The protein-ligand complex remains compact and does not undergo unfolding. |
In Silico Predictive Analysis of Biological Activity and ADMET Properties
Pharmacokinetics (PK) Prediction
Pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted by the body, can be effectively modeled using computational tools. optibrium.com These predictions are crucial for determining a compound's likely in vivo performance. optibrium.com
In silico models, often built using machine learning algorithms trained on large datasets of experimental data, can predict key pharmacokinetic parameters from a compound's chemical structure. optibrium.com For instance, studies on related pyrimidine and piperazine (B1678402) structures have demonstrated the ability of these models to forecast parameters such as clearance rate and oral bioavailability. optibrium.comresearchgate.netnih.gov
A study on buspirone (B1668070) and its metabolite, 1-(2-pyrimidinyl)-piperazine, which shares structural similarities with the compound of interest, utilized a two-compartment model to analyze their pharmacokinetics. researchgate.netnih.gov This research revealed differences in their clearance rates, with values of 13.1 and 8.2 ml/min, respectively, and terminal elimination half-lives of 25 and 79 minutes. researchgate.netnih.gov Such models help in understanding the metabolic fate of these compounds. researchgate.netnih.gov
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
ADMET profiling is a critical step in drug development that assesses the viability of a compound. nih.gov In silico tools play a significant role in predicting these properties, helping to identify potential liabilities early in the discovery process. nih.govsums.ac.ir
Absorption: Predictive models can estimate a compound's absorption characteristics, such as human intestinal absorption. nih.gov For example, in silico analysis of related pyrimidine derivatives has been used to predict their absorption potential. nih.gov
Distribution: The ability of a compound to cross biological barriers, like the blood-brain barrier, is a key aspect of its distribution. Computational models can predict this based on molecular properties such as topological polar surface area (tPSA). nih.gov
Metabolism: The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.gov In silico studies on gepirone, which metabolizes to 1-(2-pyrimidinyl)-piperazine, have shown that CYP3A4 is the primary enzyme responsible for its transformation. nih.gov Such predictions are vital for anticipating potential drug-drug interactions. nih.gov
Excretion: While direct prediction of excretion pathways is complex, it is often linked to metabolism and the physicochemical properties of the compound and its metabolites.
Toxicity: Computational toxicology models can predict various toxicity endpoints, helping to flag compounds that may have adverse effects. nih.gov
The "drug-likeness" of a compound, often assessed using rules like Lipinski's rule of five, is another important aspect of ADMET profiling. nih.gov In silico tools can quickly evaluate a compound's compliance with these rules, providing an early indication of its potential as an orally available drug. nih.gov For instance, studies on pyrimidine derivatives have used these tools to confirm their drug-like properties. nih.gov
Table of Predicted ADMET Properties for this compound and Related Compounds
| Compound Name | Predicted Property | Predicted Value/Outcome |
| 1-(2-Pyrimidinyl)-piperazine | Clearance | 8.2 ml/min researchgate.netnih.gov |
| 1-(2-Pyrimidinyl)-piperazine | Terminal Elimination Half-life | 79 min researchgate.netnih.gov |
| Gepirone | Primary Metabolizing Enzyme | CYP3A4 nih.gov |
| Pyrimidine derivatives | Drug-likeness | Obeys Lipinski's rule nih.gov |
| Pyrimidine derivatives | Bioactivity Score | Good for GPCR ligands and kinase inhibitors nih.gov |
Future Research Directions and Therapeutic Implications
Optimization of Synthetic Pathways for Scalable and Sustainable Production
The translation of a promising chemical compound from a laboratory curiosity to a viable therapeutic agent is critically dependent on the development of efficient, scalable, and sustainable synthetic methodologies. For pyridinone-pyrimidine hybrids, research is moving beyond traditional multi-step syntheses towards more streamlined and environmentally conscious approaches.
Key areas of focus include:
Green Chemistry Principles: Future synthetic designs will increasingly incorporate principles of green chemistry. This includes the use of solvent-free reaction conditions, which have been shown to be applicable for gram-scale synthesis of related heterocyclic derivatives, indicating potential for industrial application. researchgate.net Microwave and ultrasound irradiation are also being explored as energy-efficient alternatives to conventional heating. researchgate.net
Hybrid Synthesis: An innovative approach involves the hybridization of conventional organic synthesis with synthetic biology. chemrxiv.org This could involve using engineered enzymes to perform specific, highly selective transformations that are difficult to achieve through traditional chemistry, offering a novel pathway to sustainable production. chemrxiv.org Computer-assisted synthesis planning (CASP) tools are being developed to identify the most efficient routes by combining reaction databases from both organic chemistry and metabolic engineering. chemrxiv.org
Exploration of Novel Biological Targets for 1-(2-Pyrimidinyl)-1H-4-pyridinone
The this compound scaffold is a mosaic of two heterocycles known for a wide array of biological activities, suggesting that the hybrid molecule may interact with a diverse set of biological targets. researchgate.netnih.gov The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and is found in numerous drugs, while the pyridinone moiety is also a privileged structure in medicinal chemistry. nih.govnih.gov
Future research will aim to deorphanize this compound class by screening it against various target families. Based on the known activities of its constituent parts and related structures, promising areas of exploration include:
Enzyme Inhibition: Derivatives of pyrimidines and pyridinones have shown inhibitory activity against several enzyme classes. These include monoamine oxidases (MAO) for potential applications in depression, cytidine (B196190) deaminase (CDA) which is relevant for enhancing cancer chemotherapy, and protein tyrosine kinases (PTK) involved in cell signaling and cancer. nih.govnih.govnih.gov
Anticancer Targets: Pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as inhibitors of ROR1, a receptor tyrosine kinase implicated in non-small cell lung cancer. researchgate.net Furthermore, related pyrimidine structures have been developed as dual-target inhibitors of BRD4 and PLK1, which are key regulators of gene expression and cell cycle progression in cancer. mdpi.com
Metabolic and Anti-infective Targets: The pyrido[1,2-a]pyrimidin-4-one core has been identified as a lead structure for developing antimalarial agents. nih.gov Additionally, certain pyrimidinone derivatives act on PPARgamma, a key regulator of glucose metabolism, suggesting potential applications in treating metabolic diseases. nih.gov
Development of Advanced Analogues with Enhanced Potency, Selectivity, and Reduced Off-Target Effects
Once primary biological targets are identified, the next crucial step is the systematic structural modification of the lead compound, this compound, to improve its therapeutic profile. This process relies heavily on understanding the Structure-Activity Relationship (SAR), which links specific chemical features to biological activity. nih.govhumanjournals.com
The goal is to design advanced analogues with:
Enhanced Potency: SAR studies will guide the introduction of various substituents onto both the pyrimidine and pyridinone rings. humanjournals.com The position, size, and electronic properties of these substituents can dramatically influence how tightly the molecule binds to its target, thereby increasing its potency. nih.gov For instance, in related pyridine (B92270) derivatives, the placement of methyl (CH₃) and nitro (NO₂) groups has been shown to significantly impact antiproliferative activity. mdpi.com
Improved Selectivity: A major challenge in drug development is ensuring that a molecule interacts primarily with its intended target, avoiding other proteins that could cause side effects. By exploring different linkers and substitution patterns, medicinal chemists can fine-tune the shape and electronic profile of the analogues to fit the unique architecture of the target's binding site, thereby enhancing selectivity. humanjournals.com
Favorable Pharmacokinetic Properties: Modifications can also improve properties like solubility, metabolic stability, and cell permeability, which are essential for a drug to be effective in the body. humanjournals.com The design of pyrimidine-morpholine and pyrimidine-quinolone hybrids has demonstrated how altering the scaffold can lead to molecules with promising inhibitory activity and the potential for better drug-like properties. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Pyridinone-Pyrimidine Hybrids
The traditional drug discovery process is notoriously slow and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling researchers to navigate the vast chemical space more efficiently and make smarter decisions about which molecules to synthesize and test. astrazeneca.commednexus.org
For pyridinone-pyrimidine hybrids, AI and ML can be applied in several key areas:
Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on large datasets of chemical structures and their biological activities. astrazeneca.com These models can then predict the properties of novel, unsynthesized pyridinone-pyrimidine analogues, including their potential efficacy, toxicity, solubility, and metabolic stability. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success. astrazeneca.com
De Novo Drug Design: AI can go beyond prediction and actively design entirely new molecules. Generative models can be used to create novel pyridinone-pyrimidine derivatives that are optimized for binding to a specific biological target or for having a desired set of physicochemical properties. mdpi.com
Accelerated Screening and Synthesis: AI can analyze vast amounts of data to identify potential new targets for this class of compounds. nih.gov Furthermore, ML, particularly reinforcement learning, can be used to optimize synthetic routes, predicting the most efficient and cost-effective ways to produce promising candidates. chemrxiv.org The use of computational docking and molecular simulation studies is already a key part of the design process for related hybrids, helping to rank molecules based on their predicted binding affinity before they are ever made in a lab. nih.gov
Preclinical Development Strategies for Promising Candidates
Once a pyridinone-pyrimidine analogue demonstrates high potency and selectivity in initial assays, it must undergo rigorous preclinical development to evaluate its potential as a drug candidate. This phase aims to build a comprehensive profile of the molecule's activity and safety before it can be considered for human trials.
A typical preclinical strategy for a promising candidate would involve:
In Vitro Characterization: This includes a battery of laboratory tests to confirm the mechanism of action. For example, if the target is an enzyme, assays would measure its inhibitory constant (Ki). nih.gov Cell-based assays are used to determine the compound's effect on cellular processes like proliferation, migration, or signaling pathways. researchgate.net Cytotoxicity is evaluated against various cancer cell lines to determine potency (IC₅₀ values) and spectrum of activity. mdpi.com
In Vivo Efficacy Models: The candidate is tested in animal models of disease to see if the in vitro activity translates to a therapeutic effect in a living organism. For an anticancer candidate, this would involve treating tumor-bearing mice and measuring the inhibition of tumor growth. researchgate.net For a potential antidiabetic agent, it might be evaluated in genetically modified, hyperglycemic mice (e.g., db/db mice) to assess its ability to lower plasma glucose and insulin (B600854) levels. nih.gov
Pharmacokinetic and Toxicology Studies: These studies determine the ADME profile (Absorption, Distribution, Metabolism, and Excretion) of the compound. Pharmacokinetic studies in animals like rats are conducted to assess the drug's systemic exposure and half-life. nih.gov Preliminary toxicology studies are also performed to identify any potential adverse effects and to establish a safe dose range for further testing. researchgate.netnih.gov
Potential for Combination Therapies Involving this compound Analogues
The complexity of diseases like cancer often means that targeting a single biological pathway is insufficient for a durable response. Combination therapy, where multiple drugs with different mechanisms of action are used together, is a cornerstone of modern medicine. Analogues of this compound are promising candidates for inclusion in such regimens.
Future research will explore the synergistic potential of these compounds:
Sensitizing Agents: One of the most compelling strategies is to use these analogues to make cancer cells more vulnerable to existing treatments. Research has shown that disrupting pyrimidine metabolism can sensitize cancer cells to standard-of-care chemotherapies. nih.gov Specifically, combining drugs that disturb pyrimidine pathways has been shown to enhance the efficacy of agents like paclitaxel (B517696) in human organoid cultures, suggesting a path to clinical implementation. nih.gov
Overcoming Drug Resistance: Acquired resistance to targeted therapies is a major clinical challenge. A novel pyridinone-pyrimidine analogue could be designed to inhibit a pathway that cancer cells use to escape the effects of a primary drug. For example, certain ROR1 inhibitors have been shown to be effective in non-small cell lung cancer cells that have developed resistance to EGFR inhibitors. researchgate.net
Multi-Targeting Approaches: The hybrid nature of the scaffold itself suggests a multi-target approach. It is conceivable that a single analogue could be optimized to inhibit two distinct but complementary targets, a strategy that is being explored with dual BRD4 and PLK1 inhibitors. mdpi.com This built-in combination effect could lead to a more potent therapeutic outcome.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Pyrimidinyl)-1H-4-pyridinone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrimidine-pyridinone derivatives typically involves condensation reactions under acidic or basic conditions. For example, dihydropyrimidinone derivatives are synthesized using HCl in DMF for cyclization or cold NH₄OH solutions to precipitate intermediates . Optimization of solvent systems (e.g., DMF vs. ethanol) and temperature (room temperature vs. reflux) significantly impacts purity and yield. Characterization via NMR and HPLC is critical to confirm structural integrity.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended. Thermal stability can be evaluated using differential scanning calorimetry (DSC), as demonstrated for related pyridinone derivatives .
Q. What preliminary biological assays are suitable for evaluating this compound's activity?
- Methodological Answer : Initial screening should include antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., kinase or protease targets). Structural analogs with pyrimidine moieties have shown activity against bacterial strains like E. coli and S. aureus, suggesting similar protocols could apply .
Advanced Research Questions
Q. How do structural modifications to the pyrimidine or pyridinone rings alter biological activity?
- Methodological Answer : Comparative studies of analogs reveal that substituents on the pyrimidine ring (e.g., methyl, chloro) enhance target binding via hydrophobic interactions. For instance, replacing pyrimidine with pyridine in analogs reduces antimicrobial efficacy by 40–60%, highlighting the importance of nitrogen positioning . A table of key analogs and activities is provided below:
| Compound | Structural Modification | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Piperidine + phenyl group | Antidepressant (IC₅₀: 12 nM) | |
| Compound B | Chlorophenyl substitution | Anticancer (IC₅₀: 8 µM) | |
| Target Compound | Pyrimidine-pyridinone core | Antimicrobial (MIC: 32 µg/mL) |
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies in activity data often arise from assay variability (e.g., cell line differences) or metabolite interference. For example, 1-(2-Pyrimidinyl)piperazine, a metabolite of buspirone, exhibits distinct pharmacokinetic profiles in rats vs. humans, necessitating species-specific metabolic studies . Cross-validation using orthogonal assays (e.g., SPR binding + cellular viability) is advised.
Q. How can metabolic stability and pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer : Liver microsome assays and LC-MS/MS-based metabolite identification (e.g., detecting 1-(2-Pyrimidinyl)piperazine as a primary metabolite ) guide structural tweaks. Introducing electron-withdrawing groups (e.g., fluoro) on the pyridinone ring improves metabolic half-life by reducing CYP450-mediated oxidation.
Q. What computational methods predict binding affinity and selectivity for target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are used to model interactions with targets like serotonin receptors. Pyrimidine-pyridinone derivatives show high affinity for 5-HT receptors due to hydrogen bonding with Asp116 and hydrophobic contacts .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Methodological Answer : Variability in microbial strains, inoculum size, and culture media (e.g., Mueller-Hinton vs. LB agar) critically influence results. For example, MIC values for P. aeruginosa range from 16 µg/mL to >128 µg/mL depending on the assay protocol . Standardization via CLSI guidelines is recommended.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
